molecular formula C6H5N2NaO5S B12665483 Sodium 2-amino-6-nitrobenzenesulphonate CAS No. 85204-13-3

Sodium 2-amino-6-nitrobenzenesulphonate

Cat. No.: B12665483
CAS No.: 85204-13-3
M. Wt: 240.17 g/mol
InChI Key: NGGRZLZMKOISMO-UHFFFAOYSA-M
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Description

Sodium 2-amino-6-nitrobenzenesulphonate is an organic compound with the molecular formula C6H5N2NaO5S. It is a sodium salt derivative of 2-amino-6-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-amino-6-nitrobenzenesulphonate typically involves the nitration of 2-aminobenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic sulfonation processes. For instance, a method involving the use of sodium tungstate as a catalyst and sulfur trioxide as a sulfonating agent has been reported. This method ensures high purity and yield of the product while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-6-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Reduction: The reduction of the nitro group results in the formation of 2,6-diaminobenzenesulfonic acid.

    Substitution: Depending on the substituent introduced, various derivatives of benzenesulfonic acid can be formed.

Scientific Research Applications

Sodium 2-amino-6-nitrobenzenesulphonate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-amino-6-nitrobenzenesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-amino-5-nitrobenzenesulphonate
  • Sodium 3-amino-4-nitrobenzenesulphonate
  • Sodium 4-amino-3-nitrobenzenesulphonate

Uniqueness

Sodium 2-amino-6-nitrobenzenesulphonate is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties. This positioning allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

CAS No.

85204-13-3

Molecular Formula

C6H5N2NaO5S

Molecular Weight

240.17 g/mol

IUPAC Name

sodium;2-amino-6-nitrobenzenesulfonate

InChI

InChI=1S/C6H6N2O5S.Na/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1

InChI Key

NGGRZLZMKOISMO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+]

Origin of Product

United States

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